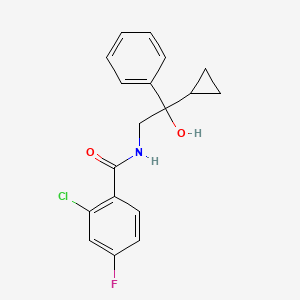
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H15ClN6 and a molecular weight of 218.69 . This compound is known for its unique structure, which includes a tetrazole ring and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles . The piperidine ring is then introduced through a series of substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-5-aminotetrazole: Similar tetrazole structure but lacks the piperidine ring.
1-(1H-tetrazol-5-yl)piperidine: Similar piperidine structure but lacks the methyl group on the tetrazole ring.
Uniqueness
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride is unique due to the combination of the tetrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential biological activities that are not observed in simpler analogs .
Propriétés
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.ClH/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13;/h6H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOLZFDRXDGBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2774089.png)
![1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2774090.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)


![7-chloro-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2774100.png)





![6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2774110.png)
